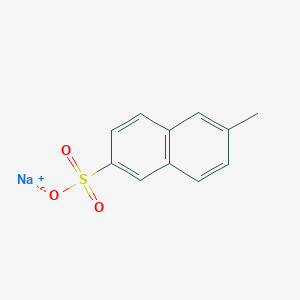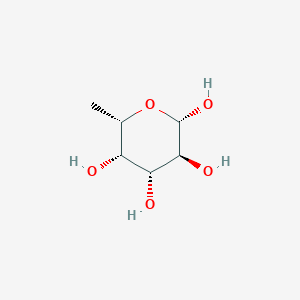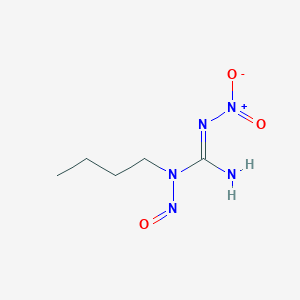
2-Naphthalenesulfonic acid, 6-methyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-methyl-, sodium salt, commonly known as MNSA, is a chemical compound with the molecular formula C11H9NaO3S. It is a white crystalline powder that is soluble in water and is commonly used in scientific research. MNSA is a sulfonate that is used as a catalyst in various chemical reactions. It is also used in the production of dyes, pigments, and pharmaceuticals.
Mécanisme D'action
MNSA acts as a Lewis acid catalyst in various chemical reactions. It can form complexes with organic molecules, which can activate the molecules and facilitate the reaction. MNSA can also act as a proton acceptor, which can facilitate acid-catalyzed reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of MNSA. However, it has been reported that MNSA can cause skin irritation and eye irritation. It is also toxic to aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
MNSA is a widely used catalyst in various chemical reactions due to its high catalytic activity, high stability, and low cost. It is also easy to handle and store. However, MNSA has limitations in some reactions, such as reactions that require high temperatures or strong acids.
Orientations Futures
There are several future directions for the use of MNSA in scientific research. One direction is the development of new synthetic methods using MNSA as a catalyst. Another direction is the application of MNSA in the synthesis of new organic compounds with potential applications in pharmaceuticals, materials science, and other fields. Additionally, the development of new methods for the recovery and recycling of MNSA could reduce the environmental impact of its use.
In conclusion, MNSA is a widely used catalyst in scientific research and has various applications in the production of dyes, pigments, and pharmaceuticals. Its mechanism of action as a Lewis acid catalyst and proton acceptor has been well studied. However, further research is needed to understand its biochemical and physiological effects. The future directions for the use of MNSA in scientific research include the development of new synthetic methods, the synthesis of new organic compounds, and the development of new methods for the recovery and recycling of MNSA.
Méthodes De Synthèse
MNSA can be synthesized through various methods, including sulfonation of 6-methylnaphthalene, followed by neutralization with sodium hydroxide. Another method involves the reaction of 6-methylnaphthalene with sulfuric acid and sodium hydroxide.
Applications De Recherche Scientifique
MNSA is widely used in scientific research as a catalyst in various chemical reactions. It is also used in the production of dyes, pigments, and pharmaceuticals. MNSA has been used in the synthesis of various organic compounds, including benzimidazoles, pyrroles, and quinolines. It is also used in the synthesis of polymers and resins.
Propriétés
Numéro CAS |
13035-04-6 |
|---|---|
Nom du produit |
2-Naphthalenesulfonic acid, 6-methyl-, sodium salt |
Formule moléculaire |
C11H9NaO3S |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
sodium;6-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
WCUGDZILGGPIEZ-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
13035-04-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)




